Paroxetine maleate Paroxetine maleate Paroxetine maleate is a maleate salt obtained by reaction of paroxetine with one equivalent of maleic acid. Highly potent and selective 5-HT uptake inhibitor that binds with high affinity to the serotonin transporter (Ki = 0.05 nM). Ki values are 1.1, 350 and 1100 nM for inhibition of [3H]-5-HT, [3H]-l-NA and [3H]-DA uptake respectively. Displays minimal affinity for alpha1-, alpha2- or beta-adrenoceptors, 5-HT2A, 5-HT1A, D2 or H1 receptors at concentrations below 1000 nM, however displays weak affinity for muscarinic ACh receptors (Ki = 42 nM). Antidepressant and anxiolytic in vivo. It has a role as an antidepressant, an anxiolytic drug, a serotonin uptake inhibitor, a hepatotoxic agent and a P450 inhibitor. It contains a paroxetinium(1+).
A serotonin uptake inhibitor that is effective in the treatment of depression.
Brand Name: Vulcanchem
CAS No.: 64006-44-6
VCID: VC0538655
InChI: InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1
SMILES: C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O
Molecular Formula: C23H24FNO7
Molecular Weight: 445.4 g/mol

Paroxetine maleate

CAS No.: 64006-44-6

Inhibitors

VCID: VC0538655

Molecular Formula: C23H24FNO7

Molecular Weight: 445.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Paroxetine maleate - 64006-44-6

CAS No. 64006-44-6
Product Name Paroxetine maleate
Molecular Formula C23H24FNO7
Molecular Weight 445.4 g/mol
IUPAC Name (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(Z)-but-2-enedioic acid
Standard InChI InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1
Standard InChIKey AEIUZSKXSWGSRU-QXGDPHCHSA-N
Isomeric SMILES C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=C\C(=O)O)\C(=O)O
SMILES C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O
Canonical SMILES C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O
Appearance Solid powder
Description Paroxetine maleate is a maleate salt obtained by reaction of paroxetine with one equivalent of maleic acid. Highly potent and selective 5-HT uptake inhibitor that binds with high affinity to the serotonin transporter (Ki = 0.05 nM). Ki values are 1.1, 350 and 1100 nM for inhibition of [3H]-5-HT, [3H]-l-NA and [3H]-DA uptake respectively. Displays minimal affinity for alpha1-, alpha2- or beta-adrenoceptors, 5-HT2A, 5-HT1A, D2 or H1 receptors at concentrations below 1000 nM, however displays weak affinity for muscarinic ACh receptors (Ki = 42 nM). Antidepressant and anxiolytic in vivo. It has a role as an antidepressant, an anxiolytic drug, a serotonin uptake inhibitor, a hepatotoxic agent and a P450 inhibitor. It contains a paroxetinium(1+).
A serotonin uptake inhibitor that is effective in the treatment of depression.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 61869-08-7 (Parent)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Aropax
BRL 29060
BRL-29060
BRL29060
FG 7051
FG-7051
FG7051
Paroxetine
Paroxetine Acetate
Paroxetine Hydrochloride
Paroxetine Hydrochloride Anhydrous
Paroxetine Hydrochloride Hemihydrate
Paroxetine Hydrochloride, Hemihydrate
Paroxetine Maleate
Paroxetine, cis-(+)-Isomer
Paroxetine, cis-(-)-Isomer
Paroxetine, trans-(+)-Isomer
Paxil
Seroxat
Reference 1: Everitt H, Baldwin DS, Stuart B, Lipinska G, Mayers A, Malizia AL, Manson CC, Wilson S. Antidepressants for insomnia in adults. Cochrane Database Syst Rev. 2018 May 14;5:CD010753. doi: 10.1002/14651858.CD010753.pub2. Review. PubMed PMID: 29761479.
2: Zwink N, Jenetzky E. Maternal drug use and the risk of anorectal malformations: systematic review and meta-analysis. Orphanet J Rare Dis. 2018 May 10;13(1):75. doi: 10.1186/s13023-018-0789-3. Review. PubMed PMID: 29747656; PubMed Central PMCID: PMC5946541.
3: Qin B, Chen H, Gao W, Zhao LB, Zhao MJ, Qin HX, Chen W, Chen L, Yang MX. Efficacy, acceptability, and tolerability of antidepressant treatments for patients with post-stroke depression: a network meta-analysis. Braz J Med Biol Res. 2018;51(7):e7218. doi: 10.1590/1414-431x20187218. Epub 2018 May 7. Review. PubMed PMID: 29742266; PubMed Central PMCID: PMC5972011.
4: Ielmini M, Poloni N, Caselli I, Bianchi L, Diurni M, Vender S, Callegari C. Efficacy and Tolerability of Two Different Kinds of Titration of Paroxetine Hydrocloride Solution: an Observational Study. Psychopharmacol Bull. 2018 Mar 13;48(3):33-41. Review. PubMed PMID: 29713104; PubMed Central PMCID: PMC5875366.
5: Miller MW. Leveraging genetics to enhance the efficacy of PTSD pharmacotherapies. Neurosci Lett. 2018 Apr 22. pii: S0304-3940(18)30302-1. doi: 10.1016/j.neulet.2018.04.039. [Epub ahead of print] Review. PubMed PMID: 29689343.
6: Agabio R, Trogu E, Pani PP. Antidepressants for the treatment of people with co-occurring depression and alcohol dependence. Cochrane Database Syst Rev. 2018 Apr 24;4:CD008581. doi: 10.1002/14651858.CD008581.pub2. Review. PubMed PMID: 29688573.
7: Melo G, Dutra KL, Rodrigues Filho R, Ortega AOL, Porporatti AL, Dick B, Flores-Mir C, De Luca Canto G. Association between psychotropic medications and presence of sleep bruxism: A systematic review. J Oral Rehabil. 2018 Jul;45(7):545-554. doi: 10.1111/joor.12633. Epub 2018 May 3. Review. PubMed PMID: 29663484.
8: Beyer JL, Johnson KG. Advances in Pharmacotherapy of Late-Life Depression. Curr Psychiatry Rep. 2018 Apr 7;20(5):34. doi: 10.1007/s11920-018-0899-6. Review. PubMed PMID: 29627920.
9: Baandrup L, Ebdrup BH, Rasmussen JØ, Lindschou J, Gluud C, Glenthøj BY. Pharmacological interventions for benzodiazepine discontinuation in chronic benzodiazepine users. Cochrane Database Syst Rev. 2018 Mar 15;3:CD011481. doi: 10.1002/14651858.CD011481.pub2. Review. PubMed PMID: 29543325.
10: Barić H, Đorđević V, Cerovečki I, Trkulja V. Complementary and Alternative Medicine Treatments for Generalized Anxiety Disorder: Systematic Review and Meta-analysis of Randomized Controlled Trials. Adv Ther. 2018 Mar;35(3):261-288. doi: 10.1007/s12325-018-0680-6. Epub 2018 Mar 5. Review. PubMed PMID: 29508154.
11: Lauritsen CG, Chua AL, Nahas SJ. Current Treatment Options: Headache Related to Menopause-Diagnosis and Management. Curr Treat Options Neurol. 2018 Mar 6;20(4):7. doi: 10.1007/s11940-018-0492-7. Review. PubMed PMID: 29508091.
12: Kaur R, Sinha VR. Antidepressants as antipruritic agents: A review. Eur Neuropsychopharmacol. 2018 Mar;28(3):341-352. doi: 10.1016/j.euroneuro.2018.01.007. Epub 2018 Feb 16. Review. PubMed PMID: 29456150.
13: Quagliato LA, Freire RC, Nardi AE. Risks and benefits of medications for panic disorder: a comparison of SSRIs and benzodiazepines. Expert Opin Drug Saf. 2018 Mar;17(3):315-324. doi: 10.1080/14740338.2018.1429403. Epub 2018 Jan 22. Review. PubMed PMID: 29357714.
14: Perna G, Caldirola D. Management of Treatment-Resistant Panic Disorder. Curr Treat Options Psychiatry. 2017;4(4):371-386. doi: 10.1007/s40501-017-0128-7. Epub 2017 Oct 24. Review. PubMed PMID: 29238651; PubMed Central PMCID: PMC5717132.
15: Wagner G, Schultes MT, Titscher V, Teufer B, Klerings I, Gartlehner G. Efficacy and safety of levomilnacipran, vilazodone and vortioxetine compared with other second-generation antidepressants for major depressive disorder in adults: A systematic review and network meta-analysis. J Affect Disord. 2018 Mar 1;228:1-12. doi: 10.1016/j.jad.2017.11.056. Epub 2017 Nov 16. Review. PubMed PMID: 29197738.
16: Lee Y, Rosenblat JD, Lee J, Carmona NE, Subramaniapillai M, Shekotikhina M, Mansur RB, Brietzke E, Lee JH, Ho RC, Yim SJ, McIntyre RS. Efficacy of antidepressants on measures of workplace functioning in major depressive disorder: A systematic review. J Affect Disord. 2018 Feb;227:406-415. doi: 10.1016/j.jad.2017.11.003. Epub 2017 Nov 7. Review. PubMed PMID: 29154157.
17: Solhaug V, Molden E. Individual variability in clinical effect and tolerability of opioid analgesics - Importance of drug interactions and pharmacogenetics. Scand J Pain. 2017 Oct;17:193-200. doi: 10.1016/j.sjpain.2017.09.009. Epub 2017 Oct 17. Review. PubMed PMID: 29054049.
18: Kouwenhoven TA, van de Kerkhof PCM, Kamsteeg M. Use of oral antidepressants in patients with chronic pruritus: A systematic review. J Am Acad Dermatol. 2017 Dec;77(6):1068-1073.e7. doi: 10.1016/j.jaad.2017.08.025. Epub 2017 Oct 21. Review. PubMed PMID: 29033248.
19: Smith B, Dubovsky SL. Pharmacotherapy of mood disorders and psychosis in pre- and post-natal women. Expert Opin Pharmacother. 2017 Nov;18(16):1703-1719. doi: 10.1080/14656566.2017.1391789. Epub 2017 Nov 7. Review. PubMed PMID: 29019422.
20: Gimeno C, Dorado ML, Roncero C, Szerman N, Vega P, Balanzá-Martínez V, Alvarez FJ. Treatment of Comorbid Alcohol Dependence and Anxiety Disorder: Review of the Scientific Evidence and Recommendations for Treatment. Front Psychiatry. 2017 Sep 22;8:173. doi: 10.3389/fpsyt.2017.00173. eCollection 2017. Review. PubMed PMID: 29018367; PubMed Central PMCID: PMC5614930.
PubChem Compound 6435921
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator